2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and yields the desired product with good regioselectivity.
Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in a short reaction time.
Industrial Production Methods
Industrial production of this compound often involves scale-up reactions and late-stage functionalization to ensure high yields and purity . The use of microwave irradiation and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the triazolopyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are generally carried out under mild to moderate conditions, with reagents such as acyl hydrazides, enaminonitriles, and various oxidizing or reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents, particularly those targeting gastric cancer cells.
Agriculture: The compound and its derivatives have shown potential as antimicrobial agents in agriculture.
Material Sciences: It is utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway in gastric cancer cells, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, making it a valuable compound for anticancer research.
Comparison with Similar Compounds
2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with beneficial properties as antimetabolites in purine biochemical reactions.
The uniqueness of this compound lies in its specific interactions with molecular targets and its diverse applications in various fields of research.
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H9N5/c1-2-6-10-7-9-4-3-5(8)12(7)11-6/h3-4H,2,8H2,1H3 |
InChI Key |
AYUCRGPWXMHKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)N |
Origin of Product |
United States |
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